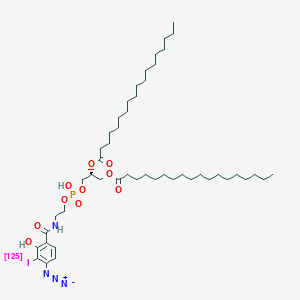
4-(Octylamino)pyridine
Vue d'ensemble
Description
4-(Octylamino)pyridine, also known as 4-OAP, is an organic compound that is commonly used in organic synthesis and research. It is a white crystalline solid with a molecular formula of C13H22N2 . It has an average mass of 206.327 Da and a mono-isotopic mass of 206.178299 Da .
Molecular Structure Analysis
The molecular structure of 4-(Octylamino)pyridine consists of a pyridine ring with an octylamino group attached to the 4-position . The molecule has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .
Physical And Chemical Properties Analysis
4-(Octylamino)pyridine has a density of 0.9±0.1 g/cm3, a boiling point of 327.3±15.0 °C at 760 mmHg, and a flash point of 151.7±20.4 °C . It has a molar refractivity of 66.4±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 217.7±3.0 cm3 .
Applications De Recherche Scientifique
Supramolecular Chemistry and Self-Organization
4-(Octylamino)pyridine derivatives, such as 2,6-bis(octylaminomethyl)pyridine, have been utilized in the creation of multicomb polymeric supramolecules. These supramolecules demonstrate significant self-organizing capabilities due to the combination of coordination and ionic interactions. This is particularly evident in the formation of amorphous hexagonal structures, as characterized by X-ray measurements (Valkama et al., 2003).
Optical and Nonlinear Optical Properties
Compounds containing 4-(Octylamino)pyridine analogs show notable optical limiting and nonlinear optical properties. These properties are attributed to the long D-π-A conjugated electron structure of the molecules. For instance, the impact of π-electron conjugation bridge structure on the nonlinear optical properties of these compounds has been a subject of research, indicating their potential in optical material applications (Guang et al., 2006; Guang et al., 2007).
Catalysis in Organic Reactions
Derivatives like 4-(N,N-Dimethylamino)pyridine hydrochloride have been used as recyclable catalysts for acylation of inert alcohols and phenols. The detailed reaction mechanisms involving these catalysts have been explored, showing their efficiency and potential in various organic synthesis processes (Liu et al., 2014).
Chemosensory Materials
Novel fluorescent poly(pyridine-imide) acid chemosensors have been developed using derivatives of 4-(Octylamino)pyridine. These materials exhibit remarkable properties like high thermal stability, good mechanical strength, and the ability to act as fluorescent switchers for acids, indicating their potential in sensory applications (Wang et al., 2008).
Biodegradable Ionic Liquids and Surfactant Systems
Research on biodegradable ionic liquids derived from 4-(Octylamino)pyridine analogs has shown promising results in developing green surfactant systems. These systems have applications in areas like chemical decontamination, showcasing their environmental significance (Pandya et al., 2020).
Inclusion Complexation in Ionic Liquids
The inclusion complex formation of amino acid-based ionic liquids, involving 4-(Octylamino)pyridine, with β-cyclodextrin has been investigated. This research provides insights into the binding dynamics and thermodynamics of such complexes, which are crucial in understanding the molecular interactions in ionic liquids (Banjare et al., 2020).
Safety and Hazards
4-(Octylamino)pyridine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-octylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-13-8-11-14-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDWCSIBVZKRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983313 | |
| Record name | N-Octylpyridin-4(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Octylamino)pyridine | |
CAS RN |
64690-19-3 | |
| Record name | N-Octyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64690-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Octylamino)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064690193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octylpyridin-4(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-octylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(OCTYLAMINO)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WN9Z9RVQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)


